molecular formula C10H18O2 B12373647 Gamma-decalactone-d7

Gamma-decalactone-d7

Cat. No.: B12373647
M. Wt: 177.29 g/mol
InChI Key: IFYYFLINQYPWGJ-FXKADRDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-decalactone-d7 is a deuterated form of gamma-decalactone, a compound known for its peach-like aroma. The deuterium labeling makes it useful in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics. Gamma-decalactone itself is a lactone, a cyclic ester, and is commonly found in various fruits, contributing to their characteristic aromas.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-decalactone-d7 can be synthesized through the biotransformation of ricinoleic acid, which is derived from castor oil triglycerides. The process involves the use of microorganisms such as Yarrowia lipolytica. The optimal conditions for this biotransformation include a constant pH of 7, a variable mixing speed between 200-500 rpm, and a substrate concentration of 75 g/L .

Industrial Production Methods: In industrial settings, the production of this compound involves batch cultures in bioreactors. The process is optimized using the Taguchi method, which helps in determining the most favorable conditions for lactone synthesis. Factors such as substrate concentration, medium mixing intensity, and pH are carefully controlled to maximize yield .

Chemical Reactions Analysis

Types of Reactions: Gamma-decalactone-d7 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it back to its corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted lactones or open-chain esters.

Scientific Research Applications

Gamma-decalactone-d7 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms due to its deuterium labeling.

    Biology: Helps in understanding the biosynthesis of volatile organic compounds in fruits and other plants.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Employed in the flavor and fragrance industry to create natural and synthetic aromas.

Mechanism of Action

The mechanism of action of gamma-decalactone-d7 involves its interaction with various enzymes and metabolic pathways. In plants, it is produced through the β-oxidation of ricinoleic acid. Enzymes such as fatty acid desaturases and cytochrome P450 hydroxylases play a crucial role in its biosynthesis. The deuterium labeling allows for detailed tracking of its metabolic fate in biological systems .

Comparison with Similar Compounds

    Gamma-decalactone: The non-deuterated form, commonly found in fruits.

    Delta-decalactone: Another lactone with a similar structure but different aroma characteristics.

    Gamma-octalactone: A smaller lactone with a coconut-like aroma.

Uniqueness: Gamma-decalactone-d7 is unique due to its deuterium labeling, which makes it particularly useful in scientific research. The presence of deuterium atoms allows for precise tracking in metabolic studies and provides insights into the pharmacokinetics of related compounds .

Properties

Molecular Formula

C10H18O2

Molecular Weight

177.29 g/mol

IUPAC Name

3,3,4,4,5-pentadeuterio-5-(1,1-dideuteriohexyl)oxolan-2-one

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3/i6D2,7D2,8D2,9D

InChI Key

IFYYFLINQYPWGJ-FXKADRDRSA-N

Isomeric SMILES

[2H]C1(C(=O)OC(C1([2H])[2H])([2H])C([2H])([2H])CCCCC)[2H]

Canonical SMILES

CCCCCCC1CCC(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.